1-(cyanomethyl)-N-methyl-1H-indole-6-carboxamide
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Overview
Description
1-(Cyanomethyl)-N-methyl-1H-indole-6-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals and agrochemicals. This compound features a cyanomethyl group and a carboxamide group attached to the indole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyanomethyl)-N-methyl-1H-indole-6-carboxamide typically involves the reaction of N-methylindole with cyanomethyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the cyanomethyl group is introduced to the indole ring. The carboxamide group can be introduced through subsequent reactions involving carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(Cyanomethyl)-N-methyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-(Cyanomethyl)-N-methyl-1H-indole-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives may exhibit biological activities, making it useful in the study of biochemical pathways and drug development.
Medicine: Indole derivatives are known for their therapeutic potential, and this compound may be explored for its pharmacological properties.
Industry: It can be used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(cyanomethyl)-N-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The cyanomethyl and carboxamide groups can influence the compound’s binding affinity to enzymes, receptors, or other proteins. These interactions can modulate biochemical pathways, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(Cyanomethyl)pyridinium salts: These compounds share the cyanomethyl group and can undergo similar chemical reactions.
N-(Cyanomethyl)isoquinolinium salts: These compounds also feature the cyanomethyl group and are used in the synthesis of heterocycles.
3-Amino-1-benzothiophene-2-carbonitriles: These compounds have a similar nitrile group and are used in pharmaceutical research.
Uniqueness
1-(Cyanomethyl)-N-methyl-1H-indole-6-carboxamide is unique due to its specific indole structure combined with the cyanomethyl and carboxamide groups. This combination can result in distinct chemical reactivity and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
2742656-65-9 |
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Molecular Formula |
C12H11N3O |
Molecular Weight |
213.2 |
Purity |
95 |
Origin of Product |
United States |
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